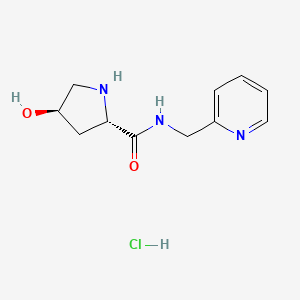

(2S,4R)-4-Hydroxy-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide hydrochloride

Description

(2S,4R)-4-Hydroxy-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide hydrochloride is a chiral pyrrolidine-based compound characterized by a hydroxyl group at the 4-position (R-configuration) and a pyridin-2-ylmethyl carboxamide substituent. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. Its molecular formula is C₁₂H₁₆ClN₃O₂ (calculated based on structural analogs in and ), with a molecular weight of approximately 281.73 g/mol.

This compound is a key intermediate in proteolysis-targeting chimera (PROTAC) technologies, where it serves as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase . PROTACs exploit this ligand to recruit E3 ligases for targeted protein degradation, a mechanism critical in oncology and neurodegenerative disease research.

Properties

Molecular Formula |

C11H16ClN3O2 |

|---|---|

Molecular Weight |

257.72 g/mol |

IUPAC Name |

(2S,4R)-4-hydroxy-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C11H15N3O2.ClH/c15-9-5-10(13-7-9)11(16)14-6-8-3-1-2-4-12-8;/h1-4,9-10,13,15H,5-7H2,(H,14,16);1H/t9-,10+;/m1./s1 |

InChI Key |

JLHHXXOTJZXJOS-UXQCFNEQSA-N |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)NCC2=CC=CC=N2)O.Cl |

Canonical SMILES |

C1C(CNC1C(=O)NCC2=CC=CC=N2)O.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material Derivatization

(2S,4R)-4-Hydroxyproline undergoes sequential modifications:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP | 0°C → RT, 12 hr | 85–90% |

| TBS Protection | TBSCl, imidazole | DCM, RT, 2 hr | 92% |

Amide Coupling

Activated (2S,4R)-4-(TBS-oxy)pyrrolidine-2-carboxylic acid reacts with pyridin-2-ylmethylamine:

- Coupling : HATU-mediated reaction in DMF at 0°C → RT for 4 hr.

- Deprotection :

| Parameter | Value |

|---|---|

| Reaction Time | 4–6 hr |

| Temperature | 0°C → RT |

| Workup | EtOAc extraction, brine wash |

Hydrochloride Salt Formation

The free base is converted to hydrochloride salt by:

| Property | Value |

|---|---|

| Purity (HPLC) | ≥98% |

| XRPD Peaks | 7.5°, 8.2°, 12.6° (2θ) |

Optimization Challenges

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Hydroxy-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The pyridinylmethyl group can be reduced to a piperidinylmethyl group.

Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of pyrrolidin-2-one derivatives.

Reduction: Formation of piperidinylmethyl derivatives.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(2S,4R)-4-Hydroxy-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of (2S,4R)-4-Hydroxy-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The hydroxyl group and pyridinylmethyl substituent play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

- Thiazole vs. Pyridine : Replacement of the pyridin-2-ylmethyl group with a 4-methylthiazol-5-ylbenzyl group ( vs. 14) improves binding affinity to VHL due to hydrophobic interactions .

- Linker Length: Aminopentanamido or PEG-based linkers () increase PROTAC efficacy by optimizing distance between E3 ligase and target protein .

- Stereochemistry : The (2S,4R) configuration is critical for VHL binding; (S,S,S) analogs are inactive .

Biological Activity

(2S,4R)-4-Hydroxy-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide hydrochloride is a chiral compound with notable potential in medicinal chemistry and pharmacology. Its unique molecular structure includes a pyrrolidine ring, a hydroxyl group, and a pyridinylmethyl substituent, making it an interesting subject for various biological activity studies. This article reviews the biological activities associated with this compound, including its anticancer and antimicrobial properties, along with synthesis methods and mechanisms of action.

Molecular Characteristics

The molecular formula of this compound is C11H16ClN3O2, with a molecular weight of 257.72 g/mol. The compound features specific stereochemistry that contributes to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H16ClN3O2 |

| Molecular Weight | 257.72 g/mol |

| IUPAC Name | (2S,4R)-4-hydroxy-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide;hydrochloride |

| InChI Key | JLHHXXOTJZXJOS-UXQCFNEQSA-N |

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving γ-amino alcohols.

- Introduction of the Hydroxyl Group : Selective oxidation of the corresponding alcohol.

- Attachment of the Pyridinylmethyl Group : Nucleophilic substitution reactions using suitable pyridine derivatives.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. For instance, studies have demonstrated its efficacy against A549 human lung adenocarcinoma cells. The compound's structure influences its ability to reduce cell viability in cancerous cells while maintaining lower toxicity in non-cancerous cells.

Case Study:

A study assessed various derivatives related to this compound for their anticancer properties using an MTT assay. The results indicated that certain structural modifications enhanced anticancer activity while preserving selectivity towards non-cancerous cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against multidrug-resistant pathogens. Its effectiveness was tested against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.

Key Findings:

- The compound demonstrated promising antimicrobial activity, suggesting that it could serve as a scaffold for developing new antimicrobial agents targeting resistant strains .

- Structure-activity relationship studies revealed that specific modifications to the pyrrolidine framework could enhance both anticancer and antimicrobial activities .

The biological effects of this compound are attributed to its interaction with specific molecular targets within cells. The hydroxyl group and the pyridinylmethyl substituent are crucial for binding affinity to enzymes or receptors involved in tumor progression and microbial resistance mechanisms.

Q & A

Q. What are the key considerations for optimizing the synthesis of (2S,4R)-4-Hydroxy-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide hydrochloride to ensure stereochemical fidelity?

- Methodological Answer : Synthesis optimization requires strict control of stereochemistry at the 2S and 4R positions. Key steps include:

- Chiral Catalysts : Use enantioselective catalysts during pyrrolidine ring formation to maintain configuration .

- Protecting Groups : Temporarily protect the hydroxyl group at the 4R position to prevent undesired side reactions during coupling with the pyridin-2-ylmethyl amine .

- Purification : Employ reverse-phase HPLC or chiral column chromatography to isolate the desired diastereomer .

- Reaction Monitoring : Use NMR (if fluorinated intermediates) or LC-MS to track reaction progress and intermediate stability .

Q. Which analytical techniques are critical for characterizing the purity and stereochemistry of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR to confirm backbone structure and stereochemistry (e.g., coupling constants for trans/cis relationships) .

- X-ray Crystallography : Resolve absolute configuration, especially if discrepancies arise in optical rotation data .

- Chiral HPLC : Validate enantiomeric purity (>99% ee) using columns like Chiralpak IA/IB .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula and detect impurities .

Q. How does the stereochemistry at the 2S and 4R positions influence biological activity?

- Methodological Answer : The 4R-hydroxy and 2S-carboxamide groups are critical for target binding. For example:

- Enzyme Inhibition : The 4R configuration aligns with hydrophobic pockets in enzymes (e.g., proteases), while the 2S position ensures proper hydrogen bonding .

- Cell Permeability : The stereochemistry affects logP and solubility, impacting in vitro vs. in vivo efficacy. Comparative studies with 2R/4S analogs show reduced activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma protein binding and metabolic stability (e.g., liver microsomes) to identify rapid clearance or metabolite interference .

- Prodrug Strategies : Modify the hydroxyl group (e.g., esterification) to enhance bioavailability, then monitor hydrolysis in vivo .

- Tissue Distribution Studies : Use radiolabeled analogs (e.g., ) to track compound accumulation in target organs .

Q. What strategies are recommended for identifying the primary biological targets of this compound?

- Methodological Answer :

- Affinity Chromatography : Immobilize the compound on resins to pull down binding proteins from cell lysates .

- Surface Plasmon Resonance (SPR) : Screen against recombinant protein libraries to quantify binding kinetics (e.g., , ) .

- CRISPR-Cas9 Knockout : Validate target relevance by observing activity loss in gene-edited cell lines .

Q. How can computational modeling guide the design of analogs with improved selectivity?

- Methodological Answer :

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to predict binding modes to off-targets (e.g., kinases) and adjust substituents .

- MD Simulations : Simulate 100-ns trajectories to assess conformational stability of the pyrrolidine ring in target binding pockets .

- QSAR Models : Correlate substituent electronic properties (Hammett constants) with IC values to prioritize synthetic targets .

Q. What experimental approaches address stability issues under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to pH 1–13, heat (40–60°C), and UV light to identify degradation pathways (e.g., hydroxyl group oxidation) .

- Stabilizing Formulations : Co-crystallize with cyclodextrins or use lipid nanoparticles to protect against hydrolysis .

- Real-Time Monitoring : Use inline PAT (Process Analytical Technology) tools like Raman spectroscopy during storage .

Cross-Disciplinary Applications

- Medicinal Chemistry : Core scaffold for protease inhibitors due to hydrogen-bonding motifs .

- Chemical Biology : Photoaffinity labeling probes to map drug-target interactions .

- Neuroscience : Potential modulator of GABA receptors based on pyridine moiety interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.